molecular formula C8H5ClFNO B1421193 6-Chloro-2-fluoro-3-methoxybenzonitrile CAS No. 1017777-72-8

6-Chloro-2-fluoro-3-methoxybenzonitrile

Cat. No. B1421193
M. Wt: 185.58 g/mol
InChI Key: MRGPSVJVQWPCNB-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methoxybenzonitrile is a chemical compound with the molecular formula C8H5ClFNO. It has a molecular weight of 185.58 . It is a solid substance and is used as a laboratory chemical .


Molecular Structure Analysis

The InChI code for 6-Chloro-2-fluoro-3-methoxybenzonitrile is 1S/C8H5ClFNO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

6-Chloro-2-fluoro-3-methoxybenzonitrile has a predicted boiling point of 297.1±35.0 °C and a predicted density of 1.33±0.1 g/cm3 at 20 °C and 760 Torr .

Scientific Research Applications

1. Synthesis and Bioactivity

6-Chloro-2-fluoro-3-methoxybenzonitrile has been utilized in the synthesis of various compounds, particularly in the field of bioactive substances. For instance, it's used in the preparation of 4-aminoquinazoline derivatives, which show potential anti-tumor activities. One study demonstrated that specific derivatives synthesized using 6-Chloro-2-fluoro-3-methoxybenzonitrile inhibited Bcap-37 cell proliferation, highlighting its significance in medicinal chemistry research (Li, 2015).

2. Crystal Structure Analysis

The compound is also involved in crystal structure studies, which are crucial for understanding molecular interactions and configurations. A research paper described the crystal structure of a related compound, 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile, to gain insights into its structural conformation and potential for forming bioactive heterocycles (Naveen et al., 2006).

3. Redox Active Species in Batteries

In the field of energy storage, derivatives of 6-Chloro-2-fluoro-3-methoxybenzonitrile have been explored as redox active materials in redox flow batteries. This highlights its potential in enhancing the energy density of these batteries, which is a critical aspect of renewable energy technologies (Moon & Han, 2016).

4. Spectroscopic Analysis

The compound is also a subject of spectroscopic analysis, where its structural features are studied using various spectroscopic methods. This helps in understanding its optical properties, which could be important for applications in materials science (Jukić et al., 2010).

5. Arylation of Fluorinated Benzonitriles

It's used in the phenylation of fluorobenzonitriles, showcasing a novel type of reactivity that is significant for developing new synthetic methods in organic chemistry (Peshkov et al., 2019).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if swallowed or inhaled . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding breathing dust, fume, gas, mist, vapors, and spray .

properties

IUPAC Name

6-chloro-2-fluoro-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGPSVJVQWPCNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701281383
Record name 6-Chloro-2-fluoro-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-fluoro-3-methoxybenzonitrile

CAS RN

1017777-72-8
Record name 6-Chloro-2-fluoro-3-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017777-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-fluoro-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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